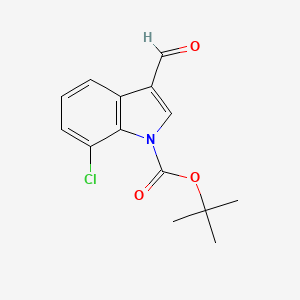
tert-Butyl 7-chloro-3-formyl-1H-indole-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 7-chloro-3-formyl-1H-indole-1-carboxylate: is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 7-chloro-3-formyl-1H-indole-1-carboxylate typically involves the Vilsmeier formylation of a 7-chloroindole derivative. The process begins with the preparation of 7-chloroindole, which is then subjected to formylation using the Vilsmeier reagent (a combination of DMF and POCl3) to introduce the formyl group at the 3-position. The resulting 3-formyl-7-chloroindole is then protected with a tert-butyl group at the nitrogen atom using tert-butyl chloroformate in the presence of a base such as triethylamine .
Industrial Production Methods: the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: tert-Butyl 7-chloro-3-formyl-1H-indole-1-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products Formed:
Oxidation: 7-chloro-3-carboxy-1H-indole-1-carboxylate.
Reduction: 7-chloro-3-hydroxymethyl-1H-indole-1-carboxylate.
Substitution: 7-substituted-3-formyl-1H-indole-1-carboxylate derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: tert-Butyl 7-chloro-3-formyl-1H-indole-1-carboxylate is used as a building block in the synthesis of more complex indole derivatives. It serves as a precursor for various functionalized indoles, which are valuable intermediates in organic synthesis .
Biology: In biological research, this compound is used to study the structure-activity relationships of indole derivatives. It helps in understanding the biological activities of indole-based compounds, including their anticancer, antimicrobial, and anti-inflammatory properties .
Medicine: It is investigated for its role in the synthesis of pharmaceutical agents targeting various diseases, including cancer and infectious diseases .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. It is also employed in the development of new catalysts and reagents for chemical processes.
Wirkmechanismus
The mechanism of action of tert-Butyl 7-chloro-3-formyl-1H-indole-1-carboxylate is primarily related to its ability to interact with biological targets through its indole core. The formyl group at the 3-position and the chlorine atom at the 7-position contribute to its reactivity and binding affinity. The compound can form hydrogen bonds and hydrophobic interactions with target proteins, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl 3-formyl-1H-indole-1-carboxylate
- tert-Butyl 7-bromo-3-formyl-1H-indole-1-carboxylate
- tert-Butyl 7-methyl-3-formyl-1H-indole-1-carboxylate
Comparison: tert-Butyl 7-chloro-3-formyl-1H-indole-1-carboxylate is unique due to the presence of the chlorine atom at the 7-position, which imparts distinct electronic and steric properties. This makes it more reactive in certain substitution reactions compared to its bromo or methyl counterparts. Additionally, the chlorine atom can influence the compound’s biological activity by affecting its interaction with target proteins.
Eigenschaften
Molekularformel |
C14H14ClNO3 |
|---|---|
Molekulargewicht |
279.72 g/mol |
IUPAC-Name |
tert-butyl 7-chloro-3-formylindole-1-carboxylate |
InChI |
InChI=1S/C14H14ClNO3/c1-14(2,3)19-13(18)16-7-9(8-17)10-5-4-6-11(15)12(10)16/h4-8H,1-3H3 |
InChI-Schlüssel |
ORHHXQZYTBZMSD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C(=CC=C2)Cl)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


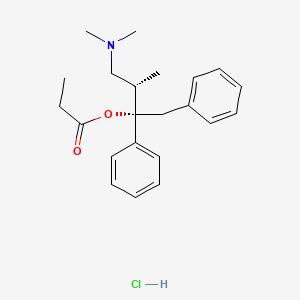
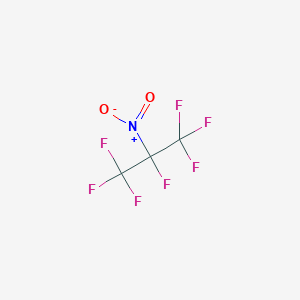
![4-Methoxy-2-[(2E)-1-methoxy-3-phenyl-2-propen-1-ylidene]-4-cyclopentene-1,3-dione; Lucidone, methyl-](/img/structure/B12435584.png)
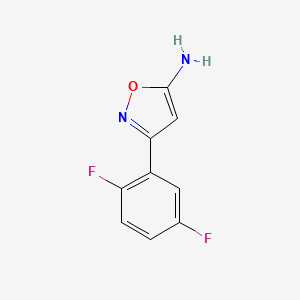
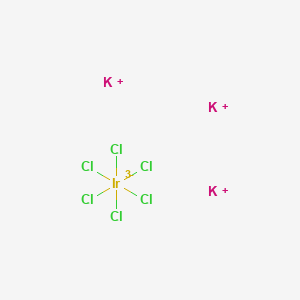
![4-[2-[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]ethyl]-3-ethenyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylic acid](/img/structure/B12435602.png)
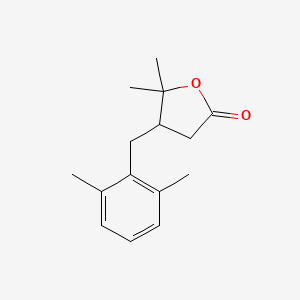
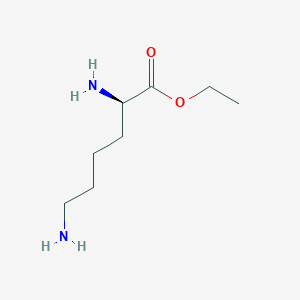
![[8-(hydroxymethyl)-4-(5-hydroxy-3-methylpent-3-enyl)-4a,8-dimethyl-3-methylidene-2,4,5,6,7,8a-hexahydro-1H-naphthalen-1-yl] benzoate](/img/structure/B12435613.png)


![Ethyl benzo[d]thiazole-4-carboxylate](/img/structure/B12435643.png)

![2-{[(2-Methyl-1,3-thiazol-4-yl)methyl]amino}propanoic acid dihydrochloride](/img/structure/B12435671.png)
